3-[(Oxolan-2-yl)methyl]pyrrolidine

Catalog No.
S14053598
CAS No.
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Oxolan-2-yl)methyl]pyrrolidine

Product Name

3-[(Oxolan-2-yl)methyl]pyrrolidine

IUPAC Name

3-(oxolan-2-ylmethyl)pyrrolidine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h8-10H,1-7H2

InChI Key

YSZRAPPHXBXUTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2CCNC2

3-[(Oxolan-2-yl)methyl]pyrrolidine is an organic compound classified as a pyrrolidine derivative. It features a heterocyclic structure that incorporates a pyrrolidine ring along with an oxolan-2-ylmethyl functional group. The molecular formula of this compound is C9_9H17_{17}NO, with a molecular weight of 155.24 g/mol. This compound is notable for its unique structural characteristics, which contribute to its distinct chemical and biological properties.

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions can convert it into more saturated derivatives, such as alcohols or amines.
  • Substitution: It can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecule.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained to minimize side reactions.

The biological activity of 3-[(Oxolan-2-yl)methyl]pyrrolidine has been the subject of investigation due to its potential interactions with biomolecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, making it a candidate for further research in pharmacology and biochemistry.

The synthesis of 3-[(Oxolan-2-yl)methyl]pyrrolidine generally involves the reaction of pyrrolidine with oxirane derivatives. The reaction is often facilitated by Lewis acids that help in the ring-opening of the oxirane, followed by nucleophilic attack from pyrrolidine. Industrial production methods are similar but optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation.

Synthetic Route Overview

  • Reactants: Pyrrolidine and oxirane derivatives.
  • Catalysts: Lewis acids to promote ring-opening.
  • Conditions: Controlled temperature and inert atmosphere.

3-[(Oxolan-2-yl)methyl]pyrrolidine has diverse applications across several fields:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for potential therapeutic properties and interactions with biomolecules.
  • Medicine: Explored as a precursor in drug synthesis.
  • Industry: Utilized in producing specialty chemicals and materials.

Research on the interaction studies of 3-[(Oxolan-2-yl)methyl]pyrrolidine focuses on its binding affinity to various biological targets. Understanding these interactions is crucial for elucidating its potential pharmacological effects and therapeutic applications. Studies may involve assessing its efficacy in modulating enzyme activity or receptor binding in cellular assays.

Several compounds share structural similarities with 3-[(Oxolan-2-yl)methyl]pyrrolidine, including:

  • Pyrrolidine
  • N-Methylpyrrolidine
  • 2-Oxolane derivatives

Uniqueness

What distinguishes 3-[(Oxolan-2-yl)methyl]pyrrolidine from these similar compounds is its specific combination of the pyrrolidine ring and the oxolan-2-ylmethyl group. This unique structural feature imparts distinct chemical reactivity and biological properties that enhance its value in research and industrial applications.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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